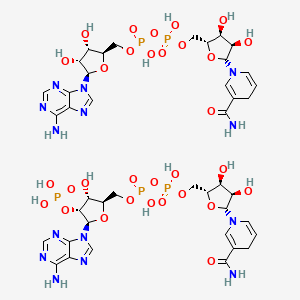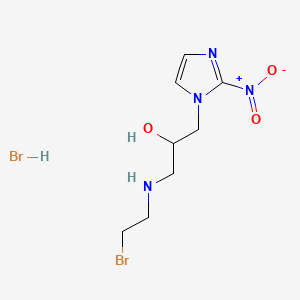![molecular formula C185H286N52O58S2 B10837349 4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid](/img/structure/B10837349.png)
4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TM30339 is an analogue of the natural hormone Pancreatic Polypeptide, which is released in connection with meals. TM30339 works through the same receptor as the natural satiety hormone, Pancreatic Polypeptide, but TM30339 has improved properties compared with Pancreatic Polypeptide. TM30339 mimics a natural satiety signal from the gastrointestinal system involved in the regulation of food intake in humans. It has been developed for the treatment of obesity .
Vorbereitungsmethoden
The preparation methods for TM30339 involve synthetic routes that include the formation of pharmaceutically acceptable salts and crystalline forms. The specific synthetic routes and reaction conditions are proprietary and detailed in patents . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound.
Analyse Chemischer Reaktionen
TM30339 undergoes various chemical reactions, including:
Oxidation: TM30339 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within TM30339.
Substitution: TM30339 can undergo substitution reactions where specific atoms or groups are replaced with others.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
TM30339 has several scientific research applications, including:
Chemistry: TM30339 is used in the study of receptor-ligand interactions and the development of receptor-specific drugs.
Biology: TM30339 is used to study the regulation of food intake and energy balance in biological systems.
Medicine: TM30339 is being investigated for its potential use in the treatment of obesity and related metabolic disorders
Industry: TM30339 is used in the development of pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
TM30339 works through the Y4 receptor, similar to the natural satiety hormone Pancreatic Polypeptide. It mimics a natural satiety signal from the gastrointestinal tract involved in the regulation of food intake in humans. In pre-clinical studies in obese mice, the Y4 receptor selective TM30339 was highly efficacious with respect to long-term body weight reduction .
Vergleich Mit ähnlichen Verbindungen
TM30339 is compared with other similar compounds such as Obinepitide, which is a dual-analogue of Peptide YY3-36 and Pancreatic Polypeptide. While both compounds target the Y4 receptor, TM30339 has improved properties over Pancreatic Polypeptide, making it more effective in regulating food intake and reducing body weight . Other similar compounds include various analogues of Pancreatic Polypeptide and Peptide YY, each with unique properties and mechanisms of action.
Eigenschaften
| TM30339 works through the Y4 receptor like the natural satiety hormone, Pancreatic Polypeptide, PP, but TM30339 has improved properties over PP. Thus, TM30339 mimics a natural satiety signal from the gastrointestinal tract involved in the regulation of food intake in man. In pre-clinical studies in obese mice, the Y4 receptor selective TM30339 was highly efficacious with respect to long term body weight reduction. | |
Molekularformel |
C185H286N52O58S2 |
Molekulargewicht |
4231 g/mol |
IUPAC-Name |
4-[[[1-[2-[[2-[[2-[[2-[[2-[[[1-[2-[[2-[[[1-[2-[[2-[[[1-(2-aminopropanoyl)pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-4-carboxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-1-hydroxyethylidene]amino]-3-carboxypropanoyl]oxyamino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxypropylidene]amino]-3-hydroxybutanoyl]pyrrolidin-2-yl]-hydroxymethylidene]amino]-5-[1-[1-[1-[1-[1-[[1-[1-[1-[1-[5-carbamimidamido-1-[5-carbamimidamido-1-[1-[1-[1-[1-[1-[1-[[5-carbamimidamido-1-[2-[N-[5-carbamimidamido-1-[1-carboxy-2-(4-hydroxyphenyl)ethyl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]oxy-3-hydroxy-1-oxobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-3-methylpentan-2-yl]imino-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxypentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]amino]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylsulfanylbutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-5-hydroxypentanoic acid |
InChI |
InChI=1S/C185H286N52O58S2/c1-20-92(10)144(172(282)222-122(83-136(189)246)161(271)213-115(64-75-297-19)158(268)218-120(78-90(6)7)163(273)229-146(99(17)239)181(292)295-231-117(33-24-68-202-185(197)198)175(285)236-72-27-36-131(236)167(277)214-110(32-23-67-201-184(195)196)154(264)224-126(178(288)289)81-102-43-51-106(242)52-44-102)227-164(274)121(79-100-39-47-104(240)48-40-100)220-153(263)109(31-22-66-200-183(193)194)209-152(262)108(30-21-65-199-182(191)192)210-159(269)118(76-88(2)3)219-162(272)123(85-141(253)254)217-148(258)94(12)204-150(260)97(15)230-293-179(290)127(82-103-45-53-107(243)54-46-103)225-157(267)111(55-59-134(187)244)208-147(257)95(13)205-151(261)114(63-74-296-18)212-155(265)112(56-60-135(188)245)211-156(266)113(57-61-139(249)250)215-168(278)132-37-29-73-237(132)177(287)145(98(16)238)228-149(259)96(14)206-165(275)124(84-137(190)247)232-294-180(291)128(86-142(255)256)207-138(248)87-203-166(276)129-34-25-70-234(129)176(286)125(80-101-41-49-105(241)50-42-101)223-171(281)143(91(8)9)226-170(280)133-38-28-71-235(133)174(284)116(58-62-140(251)252)216-160(270)119(77-89(4)5)221-169(279)130-35-26-69-233(130)173(283)93(11)186/h39-54,88-99,108-133,143-146,230-232,238-243H,20-38,55-87,186H2,1-19H3,(H2,187,244)(H2,188,245)(H2,189,246)(H2,190,247)(H,203,276)(H,204,260)(H,205,261)(H,206,275)(H,207,248)(H,208,257)(H,209,262)(H,210,269)(H,211,266)(H,212,265)(H,213,271)(H,214,277)(H,215,278)(H,216,270)(H,217,258)(H,218,268)(H,219,272)(H,220,263)(H,221,279)(H,222,282)(H,223,281)(H,224,264)(H,225,267)(H,226,280)(H,227,274)(H,228,259)(H,229,273)(H,249,250)(H,251,252)(H,253,254)(H,255,256)(H,288,289)(H4,191,192,199)(H4,193,194,200)(H4,195,196,201)(H4,197,198,202) |
InChI-Schlüssel |
ZECLZCGVVAIWHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C(=NC(CC(=N)O)C(=NC(CCSC)C(=NC(CC(C)C)C(=NC(C(C)O)C(=O)ONC(CCCNC(=N)N)C(=O)N1CCCC1C(=NC(CCCNC(=N)N)C(=NC(CC2=CC=C(C=C2)O)C(=O)O)O)O)O)O)O)O)N=C(C(CC3=CC=C(C=C3)O)N=C(C(CCCNC(=N)N)N=C(C(CCCNC(=N)N)N=C(C(CC(C)C)N=C(C(CC(=O)O)N=C(C(C)N=C(C(C)NOC(=O)C(CC4=CC=C(C=C4)O)N=C(C(CCC(=N)O)N=C(C(C)N=C(C(CCSC)N=C(C(CCC(=N)O)N=C(C(CCC(=O)O)N=C(C5CCCN5C(=O)C(C(C)O)N=C(C(C)N=C(C(CC(=N)O)NOC(=O)C(CC(=O)O)N=C(CN=C(C6CCCN6C(=O)C(CC7=CC=C(C=C7)O)N=C(C(C(C)C)N=C(C8CCCN8C(=O)C(CCC(=O)O)N=C(C(CC(C)C)N=C(C9CCCN9C(=O)C(C)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate](/img/structure/B10837273.png)
![2-Cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10837278.png)
![Sodium;9-carboxy-6-[2-(dimethylamino)ethylcarbamoyl]-10-methoxybenzo[a]phenazin-5-olate](/img/structure/B10837284.png)
![2-[2-(1-hydroxybutan-2-ylamino)ethylamino]butan-1-ol;2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B10837294.png)
![2-(Aminomethyl)-6-[4,6-diamino-2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B10837313.png)
![(3S,6R,10S,13E)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[(1S)-1-[(2R,3R)-3-phenyloxiran-2-yl]ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10837320.png)
![(3R)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]pent-4-ynoic acid](/img/structure/B10837329.png)
![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(1-hydroxy-2-naphthalenyl)azo]-](/img/structure/B10837341.png)


![(13Z)-10-[(3-chloro-4-methoxyphenyl)methyl]-6-methyl-3-(2-methylpropyl)-16-[1-(3-phenyloxiran-2-yl)ethyl]-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone](/img/structure/B10837360.png)

